molecular formula C8H21O3Si4 B063820 Vinyl tris(dimethylsiloxy)silane CAS No. 160172-46-3

Vinyl tris(dimethylsiloxy)silane

Cat. No. B063820
M. Wt: 277.59 g/mol
InChI Key: QMYWTTZYMZXKNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Vinyl tris(dimethylsiloxy)silane is synthesized efficiently as part of the development of new monomers for the production of highly branched starburst poly(siloxysilane) polymers. The synthesis involves the hydrosilation of vinyltris(dimethylsiloxy)silane, yielding polymers with silicon-hydride functional groups on the outer sphere, demonstrating the compound's versatility in polymer chemistry (Rubinsztajn, 1994).

Molecular Structure Analysis

The molecular structure of vinyl-functionalized silanes, including vinyl tris(dimethylsiloxy)silane, has been elucidated through various characterization techniques such as multinuclear (1H, 13C, 29Si) NMR spectroscopy, and MALDI-TOF mass spectrometry. Single-crystal X-ray analysis has further detailed the structural configurations, showing the versatility and complex nature of these compounds in forming diverse molecular architectures (Bruña et al., 2010).

Chemical Reactions and Properties

Vinyl tris(dimethylsiloxy)silane undergoes various chemical reactions, demonstrating its reactivity and utility in synthetic chemistry. It is involved in the formation of polysiloxanes through hydrolytic polycondensation, leading to materials with interesting chemical properties such as the ability to form vinyl(dimethyl)siloxane replicas of polyfunctional matrices (Obrezkova et al., 2009).

Physical Properties Analysis

The physical properties of polymers derived from vinyl tris(dimethylsiloxy)silane, such as poly[(4-vinylphenyl)dimethylsilanol] and its copolymers with styrene, have been extensively studied. These investigations reveal how the conversion of silanes to silanols affects the stability, self-association through hydrogen bonding, and spontaneous condensation leading to cross-linking and insolubilization of the polymers (Lu et al., 1993).

Chemical Properties Analysis

The chemical properties of vinyl tris(dimethylsiloxy)silane are highlighted in its application in the synthesis of hyperbranched poly(siloxysilanes). The controllable approach to polymerization allows for the regulation of molecular weights and polydispersity, indicating the compound's significant role in tailoring the properties of poly(siloxysilane) materials (Wang et al., 2008).

Scientific Research Applications

  • Polymer Synthesis and Functionalization :

    • It is used in the synthesis of starburst poly(siloxysilane) polymers, with the resultant polymers containing either silicon-hydride or vinyl groups on their surface, allowing for further functionalization with various reagents (Rubinsztajn, 1994).
    • It plays a role in the modification of polyethylene, particularly in cross-linking reactions for applications in the cable industry (Mlejnek, Lacuska, & Lipták, 1984).
    • The compound is instrumental in synthesizing terminal Si–H irregular tetra-branched star polysiloxanes and in the formation of crosslinked polydimethylsiloxane (PDMS) films (Cai & Weber, 2004).
    • It has been used to reinforce hydroxyl-terminated chains of poly(dimethylsiloxane) by reacting with various triethoxysilanes (Mark & Sur, 1985).
  • Surface Modification and Coatings :

    • The compound has been studied for its role in improving adhesion of organic coatings to metals and in protecting against corrosion (Flis & Kanoza, 2006).
    • Its use as a flame retardant in lithium ion battery electrolytes has been reported, where it contributes to reducing flammability while maintaining electrochemical performance (Zhang et al., 2009).
  • Chemical Reactions and Synthesis :

    • The compound participates in radical-mediated silyl- and germyldesulfonylation reactions, providing access to vinyl silanes and germanes (Wnuk, Garcia, & Wang, 2004).
    • It is used in the hydrolytic polycondensation of sodiumoxymethyl(dialkoxy)silanes to produce linear polymers with specific properties (Obrezkova et al., 2009).
  • Nanotechnology and Material Science :

    • The compound plays a role in the synthesis of organically modified silanes (ORMOSIL) nanoparticles, contributing to the development of new materials with potential applications in various fields (Sharma, Das, & Maitra, 2004).
  • Cement and Concrete Research :

    • Its effects on cement hydration and mechanical properties of mortars have been explored, showing that it can enhance flexural strength and improve compressive strength in mortars (Feng, Le, Wang, & Zhang, 2016).

Safety And Hazards

Vinyl tris(dimethylsiloxy)silane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

The efficient synthesis of Vinyl tris(dimethylsiloxy)silane and its use in the production of highly branched starburst poly(siloxysilane) polymers represent a significant advancement . The presence of silicon-hydride or vinyl groups on the surface of these polymers allows for their functionalization with a wide variety of reagents , suggesting potential for diverse applications in the future.

properties

InChI

InChI=1S/C8H21O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h8H,1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYWTTZYMZXKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C=C)(O[Si](C)C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl tris(dimethylsiloxy)silane

Citations

For This Compound
1
Citations
何彤, 杨成 - 日用化学工业, 2019 - ryhxgy.cn
: 以乙烯基三乙氧基硅烷和三甲基乙氧基硅烷为原料水解缩合得到了乙烯基三(三甲基硅氧烷基) 硅烷(即支链型硅烷). 以含氢硅油, 支链型硅烷, 烯丙基聚醚及1-十二烯为原料, 氯铂酸为催化剂, …
Number of citations: 4 www.ryhxgy.cn

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